N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of the quinazoline ring, piperidine ring, and chlorophenyl group in this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the quinazoline core.
Attachment of Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a halogenated quinazoline derivative.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperidine ring with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated quinazoline derivatives and chlorophenylboronic acid in the presence of palladium catalysts for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline or carboxamide derivatives.
Substitution: Substituted quinazoline or chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and migration, making it a potential anticancer agent . Additionally, the compound may interact with bacterial and fungal enzymes, leading to the inhibition of their growth and proliferation .
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the quinazoline or piperidine rings.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a quinazoline ring, leading to different biological activities.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Contains an oxadiazole ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the quinazoline, piperidine, and chlorophenyl groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H19ClN4O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H19ClN4O/c21-15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)19-17-3-1-2-4-18(17)22-13-23-19/h1-8,13-14H,9-12H2,(H,24,26) |
InChI Key |
KEPUHKQVRHINKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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